Methyl 3-fluoro-4-(3-nitrophenyl)benzoate
Overview
Description
Methyl 3-fluoro-4-(3-nitrophenyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-(3-nitrophenyl)benzoate typically involves the esterification of 3-fluoro-4-(3-nitrophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: 3-amino-4-(3-nitrophenyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-4-(3-nitrophenyl)benzoic acid.
Scientific Research Applications
Chemistry: Methyl 3-fluoro-4-(3-nitrophenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: The compound and its derivatives have potential applications in the development of new therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting drugs.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-(3-nitrophenyl)benzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The nitro group can undergo reduction to form an amino group, which can further interact with various molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 3-nitro-4-(3-fluorophenyl)benzoate
- Methyl 3-fluoro-4-(4-nitrophenyl)benzoate
Comparison: Methyl 3-fluoro-4-(3-nitrophenyl)benzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-fluoro-4-(3-nitrophenyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(17)10-5-6-12(13(15)8-10)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFHSZOMYYTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162026 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820718-69-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820718-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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